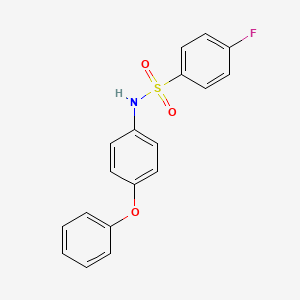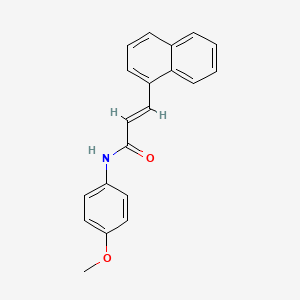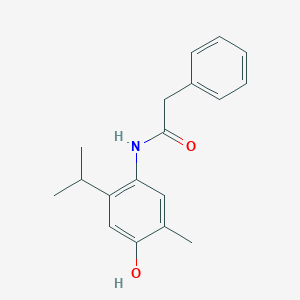![molecular formula C16H20N2OS2 B5597787 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5597787.png)
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole and related compounds often involves cyclization reactions, substitutions, and the use of specific reagents to introduce different functional groups. For instance, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides involved designing and synthesizing derivatives with potent antiproliferative activity against cancer cell lines (Wu et al., 2017).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including their geometric features and crystallization patterns, can be determined using techniques such as X-ray diffraction. For example, the study of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide highlighted its crystalline structure, providing insights into the nature of intermolecular contacts and the stability of the molecule (Ekici et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives can include hydrogen bonding, electrophilic substitution, and interactions with DNA bases, indicating their potential bioactivity and interactions at the molecular level. For instance, the chemical activity and charge transfer studies of specific thiazole compounds suggest their electrophilic nature and potential interactions with DNA (Ekici et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can vary widely based on their specific functional groups and molecular structure.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are influenced by the presence of specific functional groups, molecular geometry, and electronic configuration. For example, derivatives have shown significant biological activity, including antitumor and antimicrobial properties, highlighting their chemical reactivity and potential therapeutic applications (Wu et al., 2017).
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c1-11-5-7-12(8-6-11)20-10-14(19)18-15-17-13(9-21-15)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILHIZUVPPAYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)
![(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)

![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)
![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)
![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)

![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)
![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)
